

High-performance liquid chromatography (HPLC) method for methyl 2- (methylamino)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-(methylamino)acetate*

Cat. No.: *B025476*

[Get Quote](#)

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of **Methyl 2-(methylamino)acetate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of **methyl 2-(methylamino)acetate**, also known as sarcosine methyl ester, using High-Performance Liquid Chromatography (HPLC) with UV detection. **Methyl 2-(methylamino)acetate** is a key intermediate in the synthesis of various pharmaceutical compounds and a derivative of sarcosine, a molecule of interest in biomedical research.^[1] The method described herein is designed to be robust, and suitable for quality control and research applications.

Introduction

Methyl 2-(methylamino)acetate is a chemical building block utilized in the synthesis of creatine and other biologically active molecules.^[2] Accurate and reliable analytical methods are crucial for determining its purity and concentration in various samples. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and

quantification of such compounds.[\[3\]](#) This application note details a proposed reversed-phase HPLC method for the analysis of **methyl 2-(methylamino)acetate**.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the HPLC analysis of **methyl 2-(methylamino)acetate** under the specified conditions.

Parameter	Value
Retention Time (t _R)	3.5 ± 0.2 min
Linearity (r ²)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantitation (LOQ)	0.3 µg/mL
Precision (%RSD, n=6)	< 2.0%
Accuracy (% Recovery)	98.0% - 102.0%

Experimental Protocol

This protocol outlines the step-by-step procedure for the HPLC analysis of **methyl 2-(methylamino)acetate**.

Materials and Reagents

- **Methyl 2-(methylamino)acetate** reference standard (≥98% purity)[\[1\]](#)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate (analytical grade)
- Glacial acetic acid (analytical grade)
- Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Mobile Phase: 20 mM Ammonium Acetate buffer (pH 4.5) and Acetonitrile (95:5, v/v)
 - Buffer Preparation: Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 μ m membrane filter.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 210 nm (due to the lack of a strong chromophore, low UV is necessary)
- Injection Volume: 10 μ L
- Run Time: 10 minutes

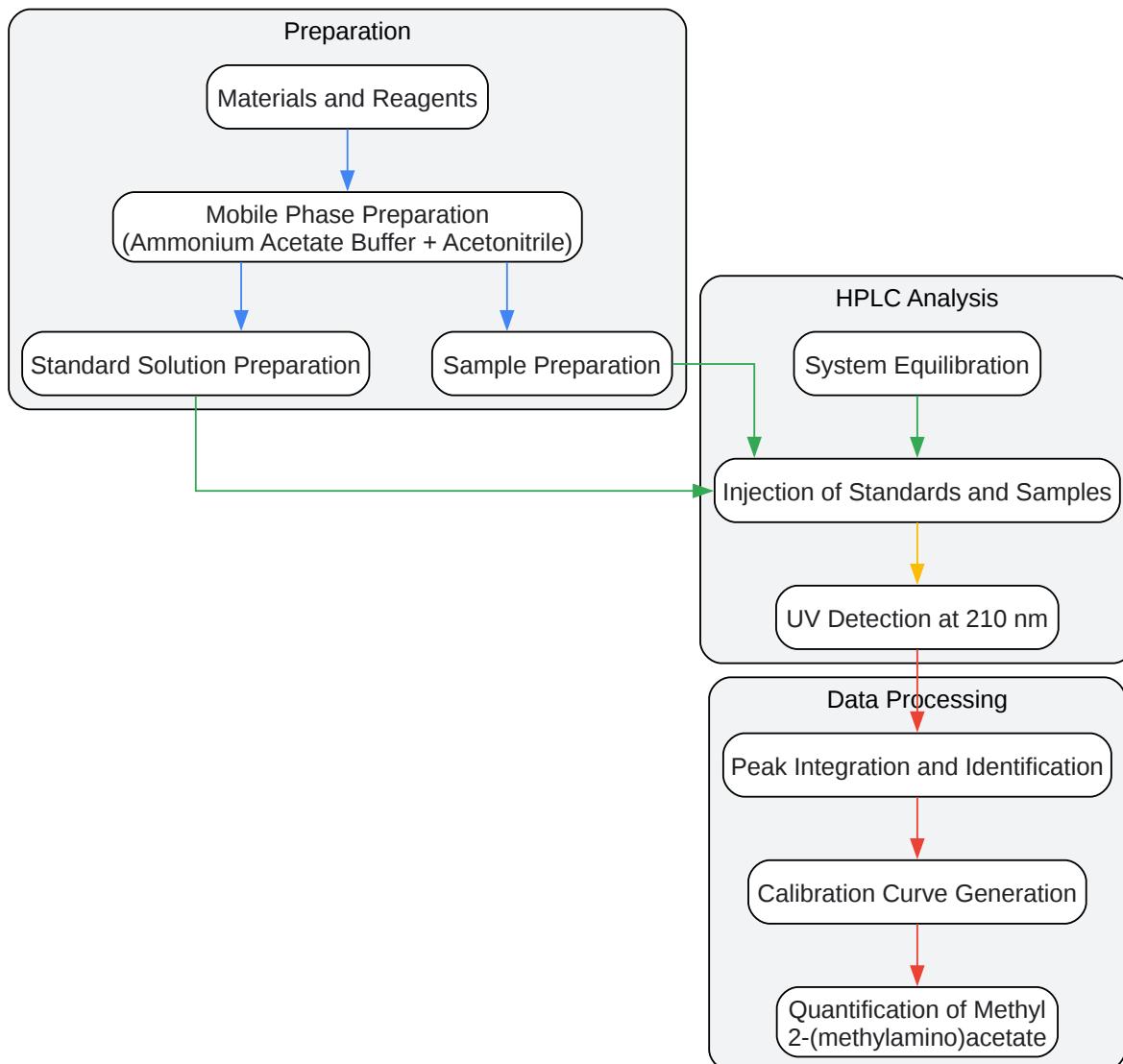
Standard Solution Preparation

- Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of **methyl 2-(methylamino)acetate** reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.5 μ g/mL to 50 μ g/mL.

Sample Preparation

- Accurately weigh the sample containing **methyl 2-(methylamino)acetate**.
- Dissolve the sample in a known volume of the mobile phase.

- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.


Analysis Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the system is clean.
- Inject the standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the prepared sample solutions.
- After all analyses, flush the column with a mixture of methanol and water (50:50, v/v) for 30 minutes.

Data Analysis

- Identify the peak corresponding to **methyl 2-(methylamino)acetate** based on the retention time of the standard.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **methyl 2-(methylamino)acetate** in the samples by interpolating their peak areas on the calibration curve.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 2-(methylamino)acetate|CAS 5473-12-1 [benchchem.com]
- 3. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [High-performance liquid chromatography (HPLC) method for methyl 2-(methylamino)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b025476#high-performance-liquid-chromatography-hplc-method-for-methyl-2-methylamino-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com